尾参素

描述

科学研究应用

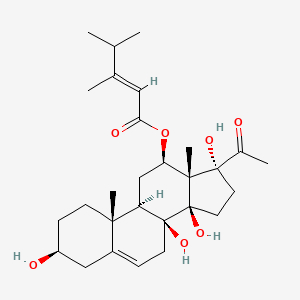

[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate has a wide range of scientific research applications, including:

Biology: It is studied for its effects on cellular processes such as autophagy and apoptosis.

Medicine: [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate has shown potential as an antitumor agent, particularly in the treatment of hepatocellular carcinoma. .

作用机制

Target of Action

Caudatin, a C-21 steroidal glycoside, primarily targets Peroxisome proliferator-activated receptor alpha (PPARα) and Tumor Necrosis Factor Alpha-Induced Protein 1 (TNFAIP1) . PPARα is a transcription factor that can activate autophagy and regulate the transcription factor EB (TFEB), a key regulator of the autophagy-lysosomal pathway (ALP) . TNFAIP1 is a protein that is downregulated in various cancer cells and tissues .

Mode of Action

Caudatin binds to PPARα as a ligand, augmenting the expression of ALP in microglial cells and in the brain of mice models . It activates PPARα and transcriptionally regulates TFEB, augmenting lysosomal degradation of amyloid beta (Aβ) and phosphorylated-Tau (phospho-Tau) aggregates in Alzheimer’s disease (AD) cell models . Caudatin also directly regulates TNFAIP1 expression in a concentration-dependent manner, associated with the downregulation of NF-κB and upregulation of BAX/BcL-2 ratio and caspase-3 .

Biochemical Pathways

Caudatin impacts several biochemical pathways. It suppresses the activation of c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) in cells . It also blocks the nuclear translocation of the catalytic subunit (p65) of nuclear factor (NF)-κB by blocking IκBα phosphorylation and degradation . Furthermore, it reduces levels of activated-caspase-1 protein and activation of caspase-1 . In cancer cells, it inhibits the Wnt/β-Catenin signaling pathway .

Pharmacokinetics

Caudatin’s pharmacokinetic properties have been studied in both conventional rats and hepatocellular carcinoma (HCC) model rats . Significant differences were observed between the two groups in terms of maximum concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), area under the concentration-time curve (AUC0-t, AUC0-∞), mean residence time (MRT0-t and MRT0-∞), and oral clearance (CL/F) . Increased exposures of caudatin were found in the plasma and livers of HCC model rats .

Result of Action

Caudatin has shown to inhibit cell proliferation, colony formation, migration, and spheroid formation, and induce cell apoptosis . It decreases AD pathogenesis and ameliorates cognitive dysfunction in mouse models . In cancer cells, it suppresses cell proliferation and invasion by reducing Hexokinase 2 (HK2) and lactate dehydrogenase (LDHA) expression .

Action Environment

While specific studies on how environmental factors influence Caudatin’s action are limited, it’s known that environmental factors can significantly impact the effectiveness of many drugs. Factors such as diet, physical activity, microbiome, inflammation, chronic stress, and exposure to pollutants can influence the body’s response to medication

生化分析

Biochemical Properties

Caudatin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with peroxisome proliferator-activated receptor alpha (PPARα), a transcription factor that Caudatin binds to as a ligand . This binding augments the expression of the autophagy-lysosomal pathway (ALP) in microglial cells and the brain, which is crucial for the degradation of amyloid beta and phosphorylated-Tau aggregates in Alzheimer’s disease models .

Cellular Effects

Caudatin exerts various effects on different cell types and cellular processes. In microglial cells, it enhances the autophagy-lysosomal pathway, leading to the degradation of toxic protein aggregates . In hepatocellular carcinoma cells, Caudatin has shown selective inhibitory action, reducing tumor growth and proliferation . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.

Molecular Mechanism

At the molecular level, Caudatin exerts its effects through several mechanisms. It binds to PPARα, activating it and subsequently regulating the transcription of genes involved in the autophagy-lysosomal pathway . This activation leads to the degradation of amyloid beta and phosphorylated-Tau aggregates, reducing Alzheimer’s disease pathogenesis . Additionally, Caudatin’s interaction with other biomolecules, such as enzymes involved in cancer cell metabolism, contributes to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Caudatin change over time. Studies have shown that Caudatin remains stable and effective in inducing autophagy and reducing protein aggregates over extended periods

Dosage Effects in Animal Models

The effects of Caudatin vary with different dosages in animal models. In Alzheimer’s disease models, oral administration of Caudatin has been shown to decrease pathogenesis and ameliorate cognitive dysfunction . In hepatocellular carcinoma models, Caudatin demonstrated dose-dependent inhibitory effects on tumor growth . High doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.

Metabolic Pathways

Caudatin is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate autophagy and lysosomal degradation . In hepatocellular carcinoma models, Caudatin affects metabolic flux and metabolite levels, contributing to its anticancer properties . Understanding these pathways is crucial for optimizing Caudatin’s therapeutic potential.

Transport and Distribution

Within cells and tissues, Caudatin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . In hepatocellular carcinoma models, increased exposure of Caudatin was observed in the plasma and liver, indicating its effective distribution to target tissues .

Subcellular Localization

Caudatin’s subcellular localization plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . In Alzheimer’s disease models, Caudatin’s localization to lysosomes is crucial for its role in enhancing the autophagy-lysosomal pathway . Understanding its subcellular distribution can provide insights into its therapeutic mechanisms.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate involves the extraction from the root tuber of Cynanchum auriculatum Royle ex Wight. The extraction process typically includes the following steps:

Drying and Grinding: The root tuber is dried and ground into a fine powder.

Solvent Extraction: The powder is subjected to solvent extraction using ethanol or methanol to obtain a crude extract.

Industrial Production Methods

Industrial production of [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate for pharmaceutical applications .

化学反应分析

Types of Reactions

[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate undergoes various chemical reactions, including:

Oxidation: [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate with modified biological activities. These derivatives are studied for their enhanced therapeutic properties .

相似化合物的比较

[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate is compared with other similar compounds, such as:

Cynandione A: Another compound isolated from Cynanchum auriculatum with similar antitumor properties.

Cynauriculoside A: A steroidal glycoside with neuroprotective effects similar to [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate.

Cynauriculoside B: Another glycoside with potential therapeutic applications

[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate is unique due to its dual role in both antitumor and neuroprotective activities, making it a promising candidate for further research and development .

属性

CAS 编号 |

38395-02-7 |

|---|---|

分子式 |

C28H42O7 |

分子量 |

490.6 g/mol |

IUPAC 名称 |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate |

InChI |

InChI=1S/C28H42O7/c1-16(2)17(3)13-23(31)35-22-15-21-24(5)9-8-20(30)14-19(24)7-10-27(21,33)28(34)12-11-26(32,18(4)29)25(22,28)6/h7,13,16,20-22,30,32-34H,8-12,14-15H2,1-6H3/b17-13+/t20-,21+,22+,24-,25+,26+,27-,28+/m0/s1 |

InChI 键 |

VWLXIXALPNYWFH-UXGQNDOZSA-N |

SMILES |

CC(C)C(=CC(=O)OC1CC2C3(CCC(CC3=CCC2(C4(C1(C(CC4)(C(=O)C)O)C)O)O)O)C)C |

手性 SMILES |

CC(C)/C(=C/C(=O)O[C@@H]1C[C@@H]2[C@]3(CC[C@@H](CC3=CC[C@]2([C@@]4([C@]1([C@@](CC4)(C(=O)C)O)C)O)O)O)C)/C |

规范 SMILES |

CC(C)C(=CC(=O)OC1CC2C3(CCC(CC3=CCC2(C4(C1(C(CC4)(C(=O)C)O)C)O)O)O)C)C |

外观 |

Powder |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of caudatin in cancer cells?

A1: Research suggests that caudatin exerts its anticancer effects by interacting with multiple signaling pathways implicated in cancer development and progression. The Wnt/β-catenin signaling pathway is a key target, as evidenced by studies demonstrating caudatin's ability to reduce β-catenin expression and inhibit the expression of downstream target genes such as CyclinD1 and c-MYC [, ]. Furthermore, caudatin has been shown to modulate the Raf/MEK/ERK pathway, leading to a reduction in the expression of proteins involved in cell proliferation and survival [].

Q2: How does caudatin's modulation of the Wnt/β-catenin pathway contribute to its anticancer effects?

A2: The Wnt/β-catenin pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Aberrant activation of this pathway is frequently observed in various cancers. Caudatin has been demonstrated to downregulate β-catenin expression, leading to the suppression of downstream target genes like CyclinD1 and c-MYC that are involved in cell cycle progression and proliferation [, ]. This inhibition of the Wnt/β-catenin pathway ultimately contributes to reduced cancer cell growth and survival.

Q3: Does caudatin affect the tumor microenvironment?

A3: Yes, studies have shown that caudatin can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. It achieves this by suppressing the VEGF-VEGFR2-AKT/FAK signal axis, ultimately reducing tumor growth and metastasis [].

Q4: Beyond its effects on cell proliferation and angiogenesis, what other cellular processes are influenced by caudatin?

A4: Caudatin has been found to induce apoptosis, a programmed cell death mechanism, in various cancer cell lines. This has been linked to the activation of caspases, a family of proteases involved in the execution of apoptosis [, ]. Moreover, caudatin has been shown to inhibit glycolysis, a metabolic pathway frequently upregulated in cancer cells, leading to reduced energy production and potentially contributing to its anticancer effects [].

Q5: What is the molecular formula and weight of caudatin?

A5: Caudatin has the molecular formula C29H44O7 and a molecular weight of 504.66 g/mol [, , ].

Q6: What spectroscopic techniques have been used to characterize the structure of caudatin?

A6: Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), have been extensively employed to elucidate the structure of caudatin and its derivatives [, , , , ].

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of caudatin?

A7: While research on the comprehensive PK/PD profile of caudatin is ongoing, some studies have explored its pharmacokinetic properties. Following oral administration in rats, caudatin exhibits nonlinear pharmacokinetics, indicating that its absorption and elimination processes may be saturable []. Notably, studies have observed increased exposure of caudatin in the plasma and livers of hepatocellular carcinoma (HCC) model rats compared to healthy rats []. This suggests potential differences in the ADME of caudatin in the context of HCC.

Q8: Has caudatin been detected in the gastrointestinal tract after oral administration, and what is its metabolic fate?

A8: Yes, studies employing liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) have detected caudatin and its metabolites in the gastrointestinal tract following oral administration. The primary metabolic pathways identified include hydrolysis, hydrogenation, demethylation, and hydroxylation []. Interestingly, specific strains of intestinal bacteria, such as Bacillus sp. and Enterococcus sp., have been implicated in the metabolism of caudatin [].

Q9: What types of in vitro assays have been used to assess the anticancer activity of caudatin?

A9: Researchers have employed a range of in vitro assays to evaluate caudatin's anticancer properties. These include cell viability assays (e.g., MTT assay), cell cycle analysis, apoptosis assays (e.g., Annexin V staining, caspase activity assays), and migration/invasion assays (e.g., Transwell assays) [, , , , , ].

Q10: Has the efficacy of caudatin been evaluated in preclinical animal models of cancer?

A10: Yes, caudatin's anticancer activity has been investigated in various preclinical animal models. For instance, in a subcutaneous tumor xenograft model using nude mice, caudatin administration significantly reduced tumor weight and suppressed the expression of proteins involved in stemness, glycolysis, and the Raf/MEK/ERK pathway []. Additionally, caudatin has shown promising results in a diethylnitrosamine (DEN)-induced HCC rat model, reducing the number and size of liver nodules and alleviating inflammatory markers [].

Q11: Have any modifications to the caudatin structure been explored to enhance its activity or improve its pharmacological properties?

A11: Yes, several studies have investigated the SAR of caudatin and synthesized various derivatives to identify structural features critical for its activity and potentially enhance its therapeutic potential. For example, introducing halogenated acyl groups or amino aryl groups to the C3β position of caudatin has been shown to enhance its anti-viability activity against cancer cell lines []. These findings provide valuable insights for further optimization of caudatin analogs as potential anticancer agents.

Q12: Is there any information available regarding the stability of caudatin under different storage conditions?

A12: While comprehensive stability data for caudatin is limited in the provided literature, certain studies have assessed its stability under specific conditions. For instance, one study demonstrated that caudatin remained stable in rat plasma samples following storage at -20°C for at least 30 days []. Further investigations are needed to fully elucidate the stability profile of caudatin under various conditions, including temperature, pH, and light exposure.

Q13: What analytical techniques have been employed for the detection and quantification of caudatin in biological samples?

A13: Researchers have primarily utilized high-performance liquid chromatography (HPLC) coupled with various detection methods, including mass spectrometry (MS) and ultraviolet (UV) detectors, to analyze caudatin in biological samples. Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has gained prominence due to its sensitivity and selectivity in quantifying caudatin levels in plasma and tissues [, , ]. These analytical methods have been crucial for pharmacokinetic studies and investigations into the metabolism of caudatin.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B602716.png)